molecular formula C10H21NO2 B555138 (S)-2-Aminodecanoic acid CAS No. 84277-81-6

(S)-2-Aminodecanoic acid

Cat. No. B555138
CAS RN: 84277-81-6
M. Wt: 187.28 g/mol
InChI Key: JINGUCXQUOKWKH-VIFPVBQESA-N
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Description

Amino acids are organic compounds that contain an amino group (-NH2) and a carboxylic acid group (-COOH). They are the building blocks of proteins and play a crucial role in many biological processes .


Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by hydrolysis. The specific methods can vary depending on the particular amino acid being synthesized .


Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable side chain (R group) that determines the identity of the amino acid .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including acid-base reactions, where they can act as both acids and bases due to the presence of the amino and carboxylic acid groups . They can also participate in peptide bond formation, which links amino acids together to form proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids are influenced by their molecular structure. These properties include solubility in water, melting and boiling points, and reactivity. The side chain (R group) of an amino acid can greatly influence these properties .

Scientific Research Applications

  • Asymmetric synthesis of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) and its derivatives is achievable through alkylation of chiral nucleophilic glycine equivalent with n-octyl bromide, showing potential for large-scale production due to excellent yield and diastereoselectivity (Fu et al., 2020).

  • The compound is identified as a component in microginin, an angiotensin-converting enzyme inhibitor, indicating its relevance in the development of therapeutic agents (Bunnage et al., 1995).

  • (S)-2-Aminodecanoic acid plays a role in the expanded genetic code, contributing to the synthesis and evolution of noncanonical biopolymers, thereby aiding in protein function probing, imaging, and precise engineering of therapeutics (Chin, 2017).

  • Biocatalytic, stereoselective deuteration of α-amino acids, including (S)-2-aminodecanoic acid, is significant for producing labeled pharmaceutical agents and tools for biological system studies (Chun & Narayan, 2020).

  • The microbial degradation of poly(amino acid)s, to which (S)-2-aminodecanoic acid belongs, has applications in medical, pharmaceutical, and environmental fields due to their biocompatibility and synthesis from renewable resources (Obst & Steinbüchel, 2004).

  • The compound also finds application in the development of ‘green’ corrosion inhibitors, suggesting its potential in industrial applications (Ghareba & Omanovic, 2010).

  • Its relevance in proteomic and metabonomic studies, particularly in understanding the renal response to various exposures, underscores its importance in biomedical research (Zhang et al., 2011).

Safety And Hazards

Like all chemicals, amino acids should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. Adequate ventilation should be ensured when handling amino acids .

Future Directions

Research into amino acids is ongoing, with many potential future directions. This includes further exploration of their roles in biological processes, development of new synthesis methods, and investigation of their potential uses in medicine and industry .

properties

IUPAC Name

(2S)-2-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGUCXQUOKWKH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminodecanoic acid

CAS RN

84277-81-6
Record name 2-Aminodecanoic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINODECANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Fu, R Takeda, Y Zou, H Konno, H Moriwaki, H Abe… - Chirality, 2020 - Wiley Online Library
Over last decade, the use of Ni(II) complexes, derived from of glycine Schiff bases with chiral tridentate ligands, has emerge as a leading methodology for preparation of structurally …
Number of citations: 7 onlinelibrary.wiley.com
JK Kasim, M Bull, PWR Harris, JB Smaill… - Synthesis, 2021 - thieme-connect.com
Preliminary results of the effect of hydrophobicity and halogenation on the cytotoxicity of the anticancer peptaibol culicinin D are reported. Building on previous work, the synthetically …
Number of citations: 1 www.thieme-connect.com
I Kavianinia, LA Stubbing, MR Abbattista… - Bioorganic & Medicinal …, 2020 - Elsevier
Culicinin D (1), a 10 amino acid peptaibol originally isolated from Culicinomyces clavisporus, exhibits potent activity against a range of cancer cell lines. Building on our previous work …
Number of citations: 9 www.sciencedirect.com
Y Masaoka, M Sakakibara, K Mori - Agricultural and Biological …, 1982 - Taylor & Francis
(S)-(+)-2-Ammodecanoic acid was converted in 9 steps to (+)-8-hydroxyhexadecanoic acid, an endogenous inhibitor for spore germination m Lygodium japonicum, establishing its …
Number of citations: 45 www.tandfonline.com
T Sugai, K Mori - Agricultural and biological chemistry, 1984 - academic.oup.com
The enantiomers of 4-dodecanolide, a defensive secretion of rove beetles, were synthesized from (S)- and (R)-2-aminodecanoic acid obtained by the enzymic resolution of the …
Number of citations: 38 academic.oup.com
D Zhai, W Zhai, RM Williams - Journal of the American Chemical …, 1988 - ACS Publications
Reaction of halo acetals containing, N, or S heteroatoms with tri-n-butyltin acetylides in the presence of ZnCl2 in CC14 leads to the formationof-alkynyl ethers, amines, and sulfides in …
Number of citations: 126 pubs.acs.org
K Sakamoto, T Masutani, T Hirokawa - Scientific reports, 2020 - nature.com
Ras mutations (eg, occur in K-Ras, N-Ras, and H-Ras) are one of the most desirable and promising drug targets in chemotherapy treatments for cancer. However, there are still no …
Number of citations: 57 www.nature.com
HX Yang, ZS Xie, H Yi, J Jin, J Geng… - Journal of Medicinal …, 2023 - ACS Publications
The current global issue of antibiotic resistance is serious, and there is an urgent requirement of developing novel antibiotics. Octapeptins have recently regained interest because of …
Number of citations: 3 pubs.acs.org
J Solé Solé - 2022 - tdx.cat
Following the laws of evolution, bacteria are capable of slowly but inexorably acquiring resistance to antibiotic compounds that we have been using for decades. Therefore, bacteria that …
Number of citations: 3 www.tdx.cat

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